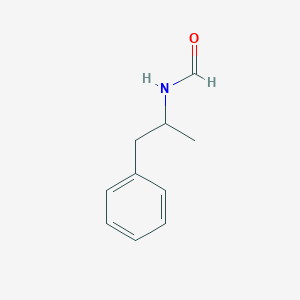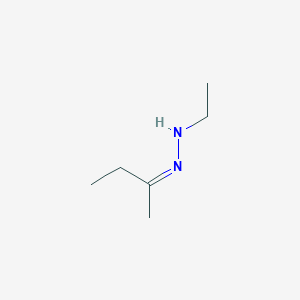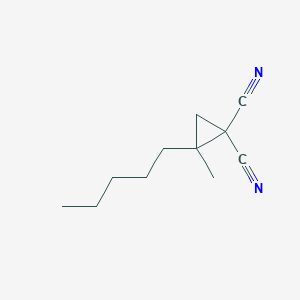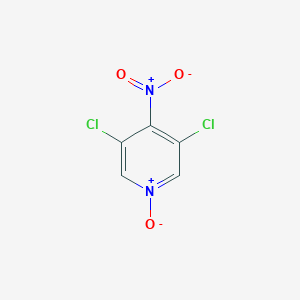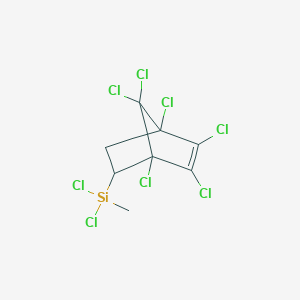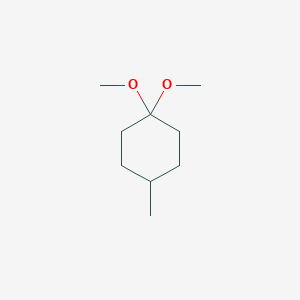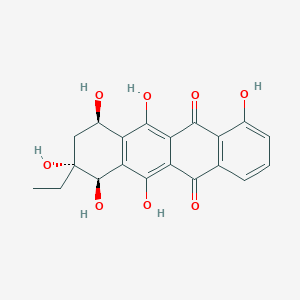
alpha-Rhodomycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Rhodomycinone is a secondary metabolite that belongs to the anthracycline family of compounds. It is a potent antitumor agent that has been extensively studied for its therapeutic potential. Alpha-Rhodomycinone is a red pigment that is produced by the bacterium Streptomyces coelicolor A3(2).
Wirkmechanismus
Alpha-Rhodomycinone works by inhibiting the activity of topoisomerase II. Topoisomerase II is an enzyme that is essential for DNA replication and cell division. Alpha-Rhodomycinone binds to the enzyme and prevents it from carrying out its normal function. This prevents cancer cells from dividing and growing, leading to cell death.
Biochemische Und Physiologische Effekte
Alpha-Rhodomycinone has several biochemical and physiological effects on cancer cells. It inhibits the activity of topoisomerase II, leading to DNA damage and cell death. It also induces apoptosis, a process of programmed cell death, in cancer cells. Alpha-Rhodomycinone has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-Rhodomycinone in lab experiments is its potent antitumor activity. It has been shown to inhibit the growth of a wide range of cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using alpha-Rhodomycinone in lab experiments is its complex synthesis pathway. It is difficult and time-consuming to produce alpha-Rhodomycinone in large quantities, making it a challenging compound to work with.
Zukünftige Richtungen
There are several future directions for research on alpha-Rhodomycinone. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its mechanism of action in more detail, to better understand how it inhibits the activity of topoisomerase II. Additionally, future research could focus on developing more efficient methods for synthesizing alpha-Rhodomycinone, to make it more accessible for research and potential therapeutic use.
Conclusion:
Alpha-Rhodomycinone is a promising compound with potent antitumor activity. It works by inhibiting the activity of topoisomerase II, leading to DNA damage and cell death. Alpha-Rhodomycinone has several biochemical and physiological effects on cancer cells and has a low toxicity profile. While its complex synthesis pathway presents a challenge, future research could focus on developing more efficient methods for synthesizing alpha-Rhodomycinone, to make it more accessible for research and potential therapeutic use.
Synthesemethoden
Alpha-Rhodomycinone is synthesized through the biosynthesis pathway in the bacterium Streptomyces coelicolor A3(2). The biosynthesis pathway involves the conversion of precursor molecules to the final product through a series of enzymatic reactions. The synthesis of alpha-Rhodomycinone is a complex process that involves several enzymes and regulatory proteins.
Wissenschaftliche Forschungsanwendungen
Alpha-Rhodomycinone has been extensively studied for its therapeutic potential in the treatment of cancer. It has been shown to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and leukemia. Alpha-Rhodomycinone works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, alpha-Rhodomycinone prevents cancer cells from dividing and growing.
Eigenschaften
CAS-Nummer |
17514-43-1 |
|---|---|
Produktname |
alpha-Rhodomycinone |
Molekularformel |
C20H18O8 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19-,20-/m1/s1 |
InChI-Schlüssel |
XGUMQVUWZOLAQN-XFBPFBCZSA-N |
Isomerische SMILES |
CC[C@]1(C[C@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
Kanonische SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



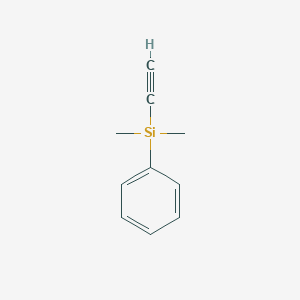
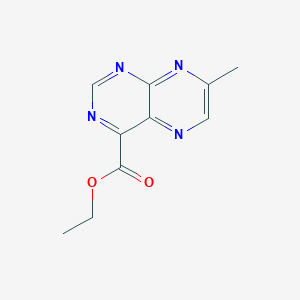
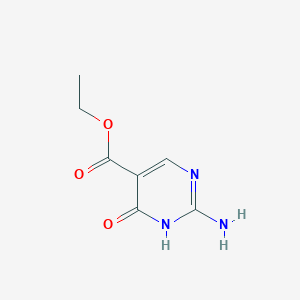
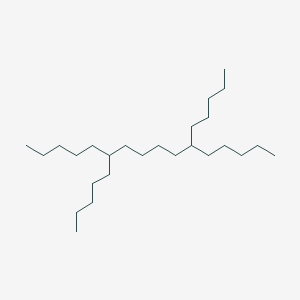
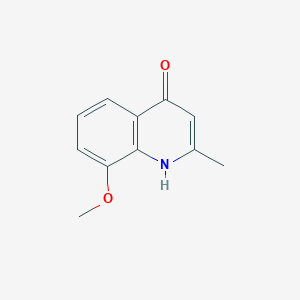
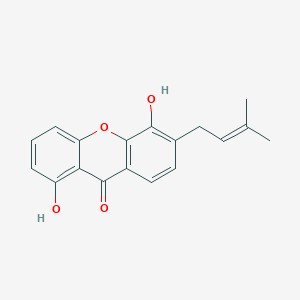
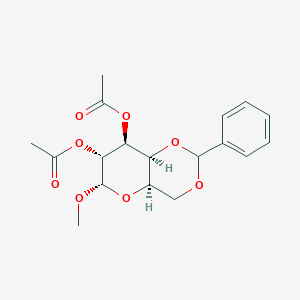
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
